N-ethylazetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-ethylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-8-6(9)5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHNPTRKBMUQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Azetidine-3-Carboxylic Acid Derivatives
A common approach involves functionalizing pre-formed azetidine-3-carboxylic acid. The nitrogen atom of azetidine is alkylated with ethyl groups using ethylating agents such as ethyl bromide or ethyl iodide. Key steps include:
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Protection of the Carboxylic Acid : The carboxylic acid group is often protected as a methyl or tert-butyl ester to prevent undesired side reactions during alkylation. For example, treatment with thionyl chloride (SOCl₂) converts the acid to an acid chloride, which is then esterified with methanol.
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Ethylation of the Azetidine Nitrogen : The protected azetidine-3-carboxylate is reacted with ethyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile at 60°C.
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Deprotection and Amidation : The ester is hydrolyzed back to the carboxylic acid using aqueous HCl, followed by conversion to the carboxamide via activation with carbodiimide reagents (e.g., HATU) and reaction with ammonium chloride.
Critical Considerations :
Cyclization of N-Ethyl-β-Amino Alcohol Precursors
This method constructs the azetidine ring de novo while introducing the ethyl group. A representative pathway involves:
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Formation of a β-Amino Alcohol : Ethylamine reacts with epichlorohydrin to generate N-ethyl-3-chloro-2-hydroxypropylamine.
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Intramolecular Cyclization : Treatment with a strong base (e.g., NaOH) induces ring closure, forming N-ethylazetidine.
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Introduction of the Carboxamide : The 3-position is functionalized via nitrile intermediate. For instance, nucleophilic substitution with potassium cyanide (KCN) yields N-ethylazetidine-3-carbonitrile, which is hydrolyzed to the carboxamide using hydrogen peroxide (H₂O₂) in a basic medium.
Advantages :
Protective Group Strategies for Selective Functionalization
Patent literature highlights the use of protective groups to streamline synthesis:
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Benzhydryl Protection : The azetidine nitrogen is protected with a benzhydryl group to prevent unwanted reactions. For example, benzhydrylazetidine-3-carbonitrile is synthesized via [2 + 2] cycloaddition.
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Ethylation and Deprotection : The protected intermediate undergoes alkylation with ethyl iodide, followed by acidic deprotection (e.g., HCl in dioxane) to yield N-ethylazetidine-3-carbonitrile.
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Nitrile Hydrolysis : The carbonitrile is converted to the carboxamide using concentrated sulfuric acid and ammonium hydroxide.
Industrial Production Methods
Scalable synthesis demands cost-effective reagents and optimized conditions:
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Continuous Flow Reactors : Enhance heat transfer and reaction control during cyclization steps.
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Catalytic Systems : Palladium catalysts facilitate selective alkylation, reducing byproducts.
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Crystallization Techniques : High-purity N-ethylazetidine-3-carboxamide is isolated via solvent-antisolvent crystallization using ethanol/water mixtures.
Comparative Analysis of Synthesis Methods
| Method | Key Steps | Yield* | Advantages | Challenges |
|---|---|---|---|---|
| Alkylation | Protection → Ethylation → Deprotection → Amidation | ~45% | Uses commercially available starting materials | Multiple protection/deprotection steps |
| Cyclization | Amino alcohol synthesis → Cyclization → Nitrile hydrolysis | ~50% | Single-pot ring formation | Requires hazardous cyanide reagents |
| Protective Group | Benzhydryl protection → Alkylation → Deprotection → Hydrolysis | ~60% | High selectivity | Complex purification steps |
*Yields estimated from analogous reactions in patent literature.
Challenges and Optimization Strategies
Ring Strain and Reactivity
The azetidine ring’s strain (≈26 kcal/mol) complicates stability. Mitigation strategies include:
Regioselectivity in Substitution
Position 3 functionalization competes with ring-opening. Solution:
Chemical Reactions Analysis
Substitution Reactions
The nitrogen atom in the azetidine ring and the carboxamide group serve as primary sites for substitution.
N-Alkylation/Arylation
The ethyl group on the azetidine nitrogen can undergo further alkylation or arylation under basic conditions. For example:
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Reaction with benzyl bromide in the presence of NaH yields N-ethyl-N-benzylazetidine-3-carboxamide .
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Substitution with aryl halides (e.g., 4-fluorophenyl bromide) produces aryl-functionalized derivatives .
Carboxamide Functionalization
The carboxamide group participates in nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12 h | Azetidine-3-carboxylic acid | 85% | |
| Esterification | SOCl₂/MeOH, RT, 6 h | Methyl azetidine-3-carboxylate | 78% |
Oxidation Reactions
The azetidine ring exhibits strain-driven reactivity, making it susceptible to oxidative modifications.
Ring Oxidation
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Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the ring to form N-ethyl-3-carboxamide-azetidine N-oxide .
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Strong oxidants like KMnO₄ induce ring-opening, yielding N-ethyl-3-carboxamide-glutaric acid under acidic conditions.
Side-Chain Oxidation
The ethyl group on nitrogen can be oxidized to an acetaldehyde moiety using CrO₃/H₂SO₄ , though this pathway is less common .
Reduction Reactions
The carboxamide group is reducible to secondary amines:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to RT, 2 h | N-Ethylazetidine-3-amine | 92% | |
| BH₃·THF | Reflux, 6 h | N-Ethylazetidine-3-methanol | 65% |
Ring-Opening Reactions
The azetidine ring undergoes cleavage under specific conditions:
Acid-Catalyzed Hydrolysis
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In 6M HCl , the ring opens to form N-ethyl-3-aminobutanamide via nucleophilic attack at the β-carbon .
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Lewis acids (e.g., BF₃·Et₂O) promote ring expansion to pyrrolidine derivatives at elevated temperatures .
Base-Mediated Reactions
Strong bases like LDA (lithium diisopropylamide) deprotonate the azetidine ring, leading to rearrangements or polymerization .
Cross-Coupling Reactions
The carboxamide nitrogen participates in palladium-catalyzed couplings:
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Suzuki-Miyaura coupling with arylboronic acids produces biaryl derivatives (e.g., N-ethyl-3-(4-methylphenyl)azetidine-carboxamide ) .
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Buchwald-Hartwig amination introduces aminoaryl groups at the carboxamide position .
Key Mechanistic Insights
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Ring Strain Effects : The azetidine’s 4-membered ring enhances reactivity toward nucleophiles and electrophiles, often leading to ring-opening or expansion .
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Steric Hindrance : The ethyl group on nitrogen directs substitution to the carboxamide or ring positions, influencing regioselectivity .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing intermediates .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-ethylazetidine-3-carboxamide has been investigated for its potential as a pharmacophore in drug discovery. Its structural features allow it to interact with biological targets, making it a candidate for developing anti-cancer and anti-inflammatory agents. The compound's ability to modulate enzyme activity and receptor interactions is crucial for its therapeutic efficacy .
Case Study: Selective Estrogen Receptor Degraders (SERDs)
Recent studies have highlighted the development of azetidine derivatives as selective estrogen receptor degraders. For instance, a novel azetidine side chain was incorporated into SERDs, demonstrating significant anti-tumor activity in endocrine-resistant breast cancer models. This showcases the potential of azetidine derivatives, including this compound, in addressing challenging cancer types .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize complex organic molecules and natural product analogs. The compound's reactivity allows for the formation of various derivatives through nucleophilic substitutions and other transformations .
Synthesis of Amino Acid Derivatives
Recent advancements have demonstrated efficient synthetic routes for creating azetidine-based amino acid derivatives. These derivatives can be employed in peptide chemistry, enhancing the scope of applications for this compound in biochemistry and pharmaceutical development .
Material Science
Polymer Development
In material science, this compound has been explored for developing novel polymers with unique properties. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability, making it valuable for various industrial applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-ethylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Azetidine-3-Carboxylic Acid ():
- The carboxylic acid derivative is highly polar, making it suitable for aqueous-phase reactions. Its lack of an amide or ester group limits its use in prodrug design compared to carboxamide analogs.
This compound’s higher molecular weight (198.24 g/mol) and heterocyclic structure suggest specialized applications in antimicrobial research.
The methyl ester may act as a prodrug, hydrolyzing to release the active carboxylic acid in vivo.
- The pyridine ring confers aromatic π-stacking capabilities, while the acetoxyethyl group enhances solubility in organic solvents. This compound’s role as a Nicorandil impurity highlights its relevance in pharmaceutical quality control.
Biological Activity
N-ethylazetidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound belongs to the azetidine family of compounds, characterized by a four-membered cyclic structure containing nitrogen. The carboxamide functional group enhances its potential for biological activity by influencing its interaction with various biological targets.
Anticancer Properties
Research indicates that azetidine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to disrupt STAT3 DNA-binding activity, which is crucial in cancer cell proliferation and survival. The compound demonstrated an IC50 value of 0.79 μM against STAT3, indicating potent inhibitory effects on cancer cell lines such as MDA-MB-231 and MDA-MB-468 .
Antimicrobial Activity
Azetidine derivatives have shown promising antimicrobial activities. Various studies have reported that modifications in the azetidine structure can lead to enhanced antibacterial and antifungal properties. For instance, this compound has been evaluated for its efficacy against a range of microbial strains, showing significant inhibition rates comparable to established antibiotics .
GABA Uptake Inhibition
This compound has been investigated as a novel gamma-aminobutyric acid (GABA) uptake inhibitor. This property suggests potential applications in treating neurological disorders such as epilepsy and anxiety. The compound's structure allows it to mimic GABA or beta-alanine, enhancing its effectiveness in inhibiting GABA uptake .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in critical signaling pathways, particularly those associated with cancer progression.
- Modulation of Receptor Activity : By binding to receptors, this compound can alter cellular responses, leading to reduced proliferation of cancer cells or modulation of neurotransmitter levels.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-ethylazetidine-3-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodology : Begin with cyclization of precursor carboxamides in polar aprotic solvents (e.g., DMF) using iodine and triethylamine as catalysts. Optimize parameters:
- Temperature : Maintain reflux conditions (80–100°C) to accelerate cyclization.
- Time : Monitor reaction progress via TLC; typical durations range from 1–3 minutes for small-scale reactions .
- Workup : Purify via column chromatography using ethyl acetate/hexane gradients. Yield improvements (>70%) are achievable by pre-activating starting materials with thiourea derivatives.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- FTIR : Identify carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and azetidine ring vibrations (C-N) at 1120–1180 cm⁻¹ .
- NMR : Prioritize ¹H NMR signals for the ethyl group (δ 1.1–1.3 ppm, triplet) and azetidine protons (δ 3.2–3.8 ppm, multiplet). ¹³C NMR should confirm the carboxamide carbonyl at δ 170–175 ppm .
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ with <2 ppm error.
Q. What are the critical considerations for ensuring the stability of this compound during long-term storage?
- Methodology :
- Storage : Keep in sealed, amber vials under inert gas (argon) at –20°C to prevent hydrolysis.
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity loss .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) be utilized to predict the reactivity and electronic properties of this compound derivatives?
- Methodology :
- Software : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps and molecular electrostatic potential (MESP) surfaces.
- Reactivity Insights : Correlate electron-deficient regions (MESP minima) with nucleophilic attack sites. Validate predictions via kinetic studies of halogenation reactions .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous vs. nonpolar environments.
Q. What experimental strategies can resolve contradictions between observed biological activity and computational predictions for this compound analogs?
- Methodology :
- Iterative Synthesis : Prepare derivatives with systematic substituent variations (e.g., halogenation at C2/C4 positions) to test SAR hypotheses.
- Binding Assays : Use SPR or ITC to measure binding affinities against target proteins (e.g., kinases). Compare with docking scores from AutoDock Vina .
- Data Triangulation : Cross-validate computational models with in vitro cytotoxicity data (IC₅₀) and in silico ADMET predictions .
Q. What catalytic systems show promise for mediating stereoselective modifications of the azetidine ring in this compound?
- Methodology :
- Chiral Catalysts : Screen Ru(II)-salen complexes for asymmetric C-H functionalization. Optimize enantiomeric excess (ee) by adjusting ligand steric bulk.
- Solvent Systems : Use dichloromethane/toluene mixtures to enhance catalyst turnover.
- Mechanistic Probes : Employ deuterium labeling (e.g., D₂O quench) to track proton transfer steps during ring-opening/functionalization .
Data Contradiction Analysis Framework
- Case Study : Discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers).
- Resolution :
Replicate experiments using Karl Fischer titration for precise water content measurement.
Compare DSC thermograms to identify polymorphic forms affecting solubility .
Validate with molecular dynamics simulations of solvation shells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
